molecular formula C10H12N2O6S B7567169 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid

2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid

Cat. No. B7567169
M. Wt: 288.28 g/mol
InChI Key: IWCUNBBCQJNNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid, also known as SAAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. SAAOA is a sulfonamide derivative of glyoxylic acid and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in inflammation and cancer progression. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and to reduce the growth and invasion of cancer cells. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to exhibit antimicrobial activity against various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its versatility in various fields of research. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development. However, one of the limitations of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its low solubility in water, which may limit its use in certain experiments.

Future Directions

For 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid and to optimize its chemical structure for improved solubility and bioavailability.

Synthesis Methods

2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with glyoxylic acid in the presence of a suitable base. The reaction yields 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid as a white crystalline solid with a melting point of approximately 180°C.

Scientific Research Applications

2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development.

properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-7(13)11-8-2-4-9(5-3-8)19(16,17)12-18-6-10(14)15/h2-5,12H,6H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCUNBBCQJNNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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